molecular formula C5H3Br2N3 B2443633 2-(3,5-Dibromopyrazol-1-yl)acetonitrile CAS No. 1596862-64-4

2-(3,5-Dibromopyrazol-1-yl)acetonitrile

Cat. No.: B2443633
CAS No.: 1596862-64-4
M. Wt: 264.908
InChI Key: OBHFUGAWERFDDJ-UHFFFAOYSA-N
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Description

2-(3,5-Dibromopyrazol-1-yl)acetonitrile is a brominated pyrazole derivative functionalized with a nitrile group. This structure makes it a valuable multifunctional intermediate in organometallic chemistry and pharmaceutical research. The pyrazole ring is a well-known ligand in coordination chemistry, and its substitution with bromine atoms at the 3 and 5 positions provides reactive handles for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The acetonitrile moiety offers a synthetic handle for further cyclization or functionalization. Researchers can utilize this compound in the synthesis of complex heterocyclic systems or as a precursor for the development of novel catalysts and metal-organic frameworks. Its properties may also be explored in the creation of bioactive molecules for various therapeutic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dibromopyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3/c6-4-3-5(7)10(9-4)2-1-8/h3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHFUGAWERFDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1Br)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596862-64-4
Record name 2-(3,5-dibromo-1H-pyrazol-1-yl)acetonitrile
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Synthetic Strategies and Methodologies for 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Synthesis of the 3,5-Dibromopyrazole Ring System

The formation of the 3,5-dibromopyrazole scaffold is a foundational step. This can be achieved either by direct halogenation of a pre-existing pyrazole (B372694) core or by constructing the ring from acyclic precursors that already contain the desired substitution pattern.

Direct halogenation of the pyrazole ring is a common and effective strategy. Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, controlling the regioselectivity to obtain the 3,5-disubstituted product is crucial.

One established method involves the bromination of 1H-pyrazole to produce 3,4,5-tribromopyrazole, followed by a regioselective metal-halogen exchange at the C-4 position. acs.org This two-step process, while concise, often requires cryogenic conditions and the use of potent alkyl metal reagents. acs.org An alternative approach focuses on the direct C-H halogenation using various brominating agents. Reagents such as N-bromosuccinimide (NBS) are frequently employed for this purpose. beilstein-archives.org The conditions for these reactions can be optimized to favor disubstitution at the 3 and 5 positions. Recent advancements have also explored the use of hypervalent iodine(III) reagents in conjunction with potassium halides, offering an environmentally friendly method for regioselective halogenation under aqueous and ambient conditions. nih.gov

Table 1: Comparison of Halogenation Methods for Pyrazole

Method Reagents Key Features
Tribromination/Debromination 1. Br₂ 2. n-BuLi High yield but requires cryogenic temperatures and strong organometallic bases. acs.orgchemicalbook.com
Direct C-H Halogenation N-Bromosuccinimide (NBS) A common and effective method, though regioselectivity can be a challenge. beilstein-archives.org

| Hypervalent Iodine Catalysis | PIDA, Potassium Bromide (KBr) | Environmentally friendly, proceeds in water at room temperature. nih.gov |

Instead of functionalizing a plain pyrazole ring, the 3,5-dibromopyrazole core can be constructed from acyclic precursors. The most traditional and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648) or its derivatives. researchgate.netjocpr.com To obtain the desired substitution pattern, a halogenated 1,3-dicarbonyl compound could be utilized.

More contemporary methods include 1,3-dipolar cycloaddition reactions. For instance, the reaction of diazo compounds with appropriately substituted alkynes can yield highly functionalized pyrazoles with excellent regioselectivity. thieme.de Multicomponent reactions (MCRs) have also gained significant traction, allowing for the one-pot synthesis of complex pyrazoles from three or more starting materials, which offers high efficiency and atom economy. nih.govmdpi.comrsc.org These pathways provide access to a wide diversity of substituted pyrazoles that could subsequently undergo halogenation if not built-in during the cyclization.

Introduction of the Acetonitrile (B52724) Moiety

Once the 3,5-dibromopyrazole ring is obtained, the final step is the introduction of the acetonitrile group (-CH₂CN) at the N1 position.

The most direct and widely used method for introducing the acetonitrile side chain is the N-alkylation of 3,5-dibromopyrazole with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile. This reaction is a classic nucleophilic substitution where the deprotonated pyrazole nitrogen acts as the nucleophile.

The reaction is typically carried out in the presence of a base to deprotonate the N-H of the pyrazole, thereby increasing its nucleophilicity. The choice of base and solvent is critical for optimizing the reaction yield and preventing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic amines. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the reaction. researchgate.net The synthesis of a structurally similar compound, 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile, has been successfully achieved using this N-alkylation strategy, underscoring its applicability. rsc.org

Table 2: Typical Conditions for N-Alkylation of Pyrazoles

Alkylating Agent Base Solvent General Observations
Bromoacetonitrile K₂CO₃ DMF Standard, effective conditions for many heterocyclic alkylations.
Chloroacetonitrile NaH THF / DMF Stronger base, useful for less reactive pyrazoles. mdpi.com

Cyanomethylation reactions represent an alternative approach where the cyanomethyl group is formed or transferred directly. Recent advances in photoredox catalysis have enabled the direct C-H cyanomethylation of certain heterocycles. nih.gov For example, bromoacetonitrile can be activated by a visible-light catalyst to generate a cyanomethyl radical, which can then couple with the heterocycle. nih.gov While primarily demonstrated on other systems like indazoles, this methodology presents a modern potential route for the N-cyanomethylation of 3,5-dibromopyrazole.

Computational studies have also explored the mechanisms of metal-free cyanomethylation reactions, where acetonitrile itself can serve as the source of the cyanomethyl group, typically activated by a radical initiator like tert-butyl peroxybenzoate (TBPB). rsc.org These methods avoid the pre-synthesis of haloacetonitriles but may require more specialized conditions.

A complete synthetic plan for 2-(3,5-Dibromopyrazol-1-yl)acetonitrile involves a logical sequence of the aforementioned reactions. A representative multistep synthesis would proceed as follows:

Synthesis of the Pyrazole Ring: Condensation of a suitable 1,3-dicarbonyl compound with hydrazine hydrate (B1144303) to form the basic pyrazole structure. researchgate.net

Dibromination: Electrophilic bromination of the pyrazole core using a suitable brominating agent to yield 3,5-dibromopyrazole.

N-Alkylation: Reaction of 3,5-dibromopyrazole with bromoacetonitrile in the presence of a base like potassium carbonate in a polar aprotic solvent to afford the final product, this compound.

This modular approach allows for the synthesis of various analogues by modifying the starting materials at each step. For example, using different substituted hydrazines in the first step would lead to different N-substituted pyrazoles, which could then be halogenated and functionalized. The development of one-pot or multicomponent reactions that combine several of these steps continues to be an area of active research to improve efficiency and sustainability. mdpi.comnih.gov

Advanced Synthetic Routes and Methodological Innovations

The construction of this compound is logically achieved through the N-alkylation of a pre-formed 3,5-dibromopyrazole ring. This two-step conceptual approach involves first the synthesis of the core heterocycle and second, the introduction of the acetonitrile moiety. Advanced synthetic methods focus on optimizing both stages of this process. Innovations in N-alkylation of pyrazoles and the formation of the pyrazole ring itself have been driven by the need for higher efficiency, milder conditions, and greater selectivity.

The primary route involves the reaction of 3,5-dibromopyrazole with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, in the presence of a base. This nucleophilic substitution reaction is a robust and widely applicable method for generating N-substituted pyrazoles.

Transition-Metal-Free Synthetic Approaches

The synthesis of this compound and its precursors can be effectively accomplished without the use of transition-metal catalysts, aligning with the principles of green and cost-effective chemistry.

The key N-alkylation step is inherently a transition-metal-free reaction. It typically proceeds by deprotonating the 3,5-dibromopyrazole with a suitable base to form the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the haloacetonitrile. Common bases employed for this purpose include potassium carbonate, sodium hydride, or potassium hydroxide (B78521) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lookchem.com

Furthermore, the synthesis of the 3,5-disubstituted pyrazole core itself can be achieved through various transition-metal-free multicomponent reactions. rsc.orgrsc.org For instance, the reaction of hydrazine with a 1,3-dicarbonyl compound (or a surrogate) is the classical method for forming the pyrazole ring. Subsequent bromination of the resulting pyrazole yields the 3,5-dibromo-substituted core. Three-component cascade reactions involving arylaldehydes, ethyl acrylate, and N-tosylhydrazones have also been developed to produce highly substituted pyrazoles without the need for metal catalysts. rsc.org

A study on the N-substitution of 3-substituted pyrazoles highlighted a regioselective method using potassium carbonate in DMSO, which avoids metal catalysts and provides the desired N1-alkylated products in high yields, a principle directly applicable to the synthesis of the target compound and its analogues. acs.org

ReactantsBaseSolventConditionsOutcome
3-Nitropyrazole, Benzyl bromideK₂CO₃DMSORoom Temp.High conversion (>95%), 10:1 regioselectivity for N1 isomer lookchem.com
Arylaldehyde, Ethyl acrylate, N-TosylhydrazoneK₂CO₃ / PivOHDMF100-120 °CDivergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles rsc.org

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a significant innovation, offering substantial reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. dergipark.org.tr These advantages are particularly evident in the synthesis of heterocyclic compounds like pyrazoles.

The application of microwave irradiation can accelerate both the formation of the pyrazole ring and the subsequent N-alkylation step. For instance, the reaction of β-ketoesters with hydrazines to form pyrazoles, a key step in creating the core scaffold, can be completed in minutes under microwave heating, compared to several hours with conventional methods. researchgate.net

Similarly, the N-alkylation of pyrazoles and other azaheterocycles with alkyl halides is remarkably fast under microwave irradiation, often in solvent-free ("dry media") conditions with a solid support like potassium carbonate. researchgate.net This methodology offers an efficient and environmentally friendly route to compounds like this compound. The high speed of these reactions is attributed to the efficient and uniform heating of the reaction mixture by the microwaves.

Table: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Conventional Method Microwave Method Reference
Phenylhydrazine + β-ketoester 8 hours (reflux) 5-10 minutes (120 °C)
N-Arylation of Pyrazole 18-48 hours 10-30 minutes

Control over Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles, particularly when unsymmetrical precursors are used. Stereoselectivity becomes relevant when chiral centers are present in the substituents.

For the specific synthesis of this compound, the starting material, 3,5-dibromopyrazole, is a symmetrical molecule. Therefore, the two nitrogen atoms in the pyrazole ring are equivalent, and its N-alkylation with an acetonitrile group leads to a single, unambiguous product.

However, in the synthesis of analogues from unsymmetrical 3,5-disubstituted pyrazoles (e.g., 3-methyl-5-phenyl-1H-pyrazole), two regioisomeric products can be formed upon N-alkylation. The control over which nitrogen atom is functionalized is a significant synthetic challenge. Research has shown that the outcome of these reactions is often governed by steric effects. mdpi.com Alkylation typically occurs preferentially at the less sterically hindered nitrogen atom (N1). For example, in the alkylation of 3-methyl-5-phenyl-1H-pyrazole, the major product is the one where the alkyl group is attached to the nitrogen adjacent to the smaller methyl group. mdpi.com

A systematic study of N-substitution reactions of various 3-substituted pyrazoles confirmed that regioselectivity is highly dependent on steric hindrance, with the N1 isomer being the major product. lookchem.comacs.org The use of specific solvent systems, such as fluorinated alcohols, has also been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and substituted hydrazines. acs.org In some advanced approaches, engineered enzymes have been used to achieve unprecedented regioselectivity (>99%) in pyrazole alkylations, demonstrating a catalyst-controlled pathway that overcomes substrate limitations. nih.gov

Stereoselectivity is not a factor in the synthesis of the achiral target compound, this compound. For analogues containing stereocenters, their synthesis would require either the use of chiral starting materials or the application of asymmetric synthesis methodologies, which falls outside the direct synthesis of the specified compound.

Table: Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles

Pyrazole Substrate Alkylating Agent Conditions Product Ratio (N1:N2) Reference
3-Methyl-5-phenyl-1H-pyrazole Phenethyl trichloroacetimidate TfOH (cat.), DCE 2.5 : 1 mdpi.com
3-Nitropyrazole Benzyl bromide K₂CO₃, DMSO 10 : 1 lookchem.com

Reactivity Profile and Mechanistic Aspects of 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Reactions of the 3,5-Dibromopyrazole Core

The reactivity of the pyrazole (B372694) ring in 2-(3,5-dibromopyrazol-1-yl)acetonitrile is heavily influenced by the two bromine atoms at positions 3 and 5. These halogen substituents are electron-withdrawing through induction, which significantly reduces the electron density of the aromatic ring system.

Pyrazoles are generally considered electron-rich heterocycles, and in unsubstituted cases, they readily undergo electrophilic aromatic substitution (EAS), with the C4 position being the most nucleophilic and therefore the preferred site of reaction. nih.gov However, the presence of two strongly deactivating bromine atoms in this compound renders the pyrazole ring highly electron-deficient and thus resistant to electrophilic attack. youtube.com

For a reaction to occur at the sole available C4 position, potent electrophiles and forcing conditions are typically required. Nitration, a common EAS reaction, exemplifies this challenge. While 3,5-dimethylpyrazole (B48361) is readily nitrated at the C4 position, the nitration of pyrazoles bearing deactivating groups requires more stringent conditions. semanticscholar.orgresearchgate.net For instance, the nitration of 4-bromo-3-methyl-1,5-diphenylpyrazole requires heating to 100°C with a nitrating mixture to introduce a nitro group at the C4 position of the pyrazole core. rsc.org This suggests that electrophilic substitution on the 3,5-dibromopyrazole core is mechanistically possible but synthetically challenging, likely requiring high temperatures and highly acidic media to generate a sufficiently reactive electrophile to overcome the ring's deactivation.

SubstrateReagent(s)ConditionsProduct(s)Ref
3,5-DimethylpyrazoleHNO₃ / H₂SO₄Not specified3,5-Dimethyl-4-nitropyrazole semanticscholar.org
PyrazoleHNO₃ / TFAANot specified3,4-Dinitropyrazole semanticscholar.orgresearchgate.net
3-NitropyrazoleConc. H₂SO₄ / Conc. HNO₃Not specified3,4-Dinitropyrazole google.com
4-Bromo-3-methyl-1,5-diphenylpyrazoleNitrating mixture100°C4-Nitro-4-bromo-3-methyl-1,5-di-p-nitrophenylpyrazole rsc.org

The electron-deficient nature of the 3,5-dibromopyrazole ring makes the C3 and C5 positions susceptible to nucleophilic attack, allowing for the displacement of the bromide leaving groups. These transformations primarily occur via two major pathways: palladium-catalyzed cross-coupling reactions and, under more limited conditions, direct nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions are the most versatile and widely employed methods for functionalizing C-Br bonds on pyrazoles and other electron-deficient heterocycles. nih.gov The Suzuki-Miyaura coupling, which involves the reaction of the bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly effective for forming new carbon-carbon bonds. rsc.org The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst. By selecting appropriate reaction conditions, it is possible to achieve either mono- or di-substitution on the dibromopyrazole core, providing a powerful tool for building molecular complexity. nih.gov Other important cross-coupling reactions include the Buchwald-Hartwig amination (for C-N bond formation), the Heck reaction (for C-C bond formation with alkenes), and Sonogashira coupling (for C-C bond formation with alkynes). arkat-usa.org

Reaction TypeTypical CatalystTypical BaseTypical Solvent(s)Bond Formed
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF, WaterC-C (Aryl, Vinyl)
Buchwald-HartwigPd₂(dba)₃ + Ligand (e.g., XPhos)NaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, DioxaneC-N
HeckPd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)C-C (Alkene)
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMFC-C (Alkyne)

Direct SNAr is less common for bromides compared to fluorides but can occur with potent nucleophiles. The mechanism involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. nih.govrsc.org The presence of the electron-withdrawing pyrazole nitrogens and the second bromine atom helps to stabilize the negative charge in the intermediate, facilitating the reaction.

Transformations of the Acetonitrile Group

The acetonitrile moiety (-CH₂CN) is a versatile functional group that can undergo a variety of chemical transformations.

The cyano group can be hydrolyzed to yield either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com The reaction proceeds through the nucleophilic attack of water on the nitrile carbon, which is activated by protonation under acidic conditions or directly attacked by hydroxide (B78521) under basic conditions. chemistrysteps.com

The initial product of hydrolysis is the amide, 2-(3,5-dibromopyrazol-1-yl)acetamide. To isolate the amide, controlled or partial hydrolysis is necessary, as prolonged reaction times or harsh conditions will lead to further hydrolysis to the corresponding carboxylic acid, 2-(3,5-dibromopyrazol-1-yl)acetic acid. stackexchange.comresearchgate.net

Acid-Catalyzed Hydrolysis: The nitrile is protonated, increasing the electrophilicity of the carbon atom. Water acts as a nucleophile, and after a series of proton transfers, the amide is formed. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. Protonation of the resulting intermediate by water, followed by tautomerization, forms the amide. Saponification of the amide under basic conditions gives a carboxylate salt, which upon acidic workup yields the carboxylic acid. chemistrysteps.com

Desired ProductTypical ConditionsMechanism
AmideH₂SO₄ (conc.), 25°C; or H₂O₂, NaOH, pH ~8Partial Hydrolysis
Carboxylic AcidHCl (aq) or H₂SO₄ (aq), heat; or NaOH (aq), heat, then H₃O⁺Complete Hydrolysis

The nitrile group can be readily reduced to a primary amine, 2-(3,5-dibromopyrazol-1-yl)ethanamine. This transformation is a valuable synthetic route to amines and can be accomplished using several standard methods.

Catalytic hydrogenation is a common method, involving the reaction of the nitrile with hydrogen gas over a metal catalyst. Raney Nickel is frequently used for this purpose, often requiring high pressures and temperatures. Other catalysts like platinum or palladium on carbon can also be effective.

Alternatively, chemical reduction with complex metal hydrides provides a powerful means to achieve this conversion. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent that will reduce the nitrile to the primary amine. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. More recently, electrochemical methods have been developed for the selective reduction of nitriles to primary amines under ambient conditions, offering a greener alternative to traditional methods. osti.govnih.govnih.gov

Reagent(s)Typical ConditionsComments
H₂ / Raney NiHigh pressure H₂, EtOH or NH₃ solventCommon industrial method
LiAlH₄1. Anhydrous THF or Et₂O; 2. H₂O workupHighly reactive, non-selective
NaBH₄ / CoCl₂MeOH or THFMilder alternative to LiAlH₄
Electrochemical ReductionCopper nanoparticle catalystHigh selectivity, ambient conditions nih.gov

The methylene (B1212753) protons (α-protons) of the acetonitrile group are acidic due to the strong electron-withdrawing effect of the adjacent cyano group. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. nih.gov This carbanion is a potent nucleophile and can be used in a variety of carbon-carbon bond-forming reactions.

The choice of base is crucial and depends on the pKa of the α-protons. Strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂) are commonly used to ensure complete deprotonation. The resulting nucleophilic carbanion can react with a range of electrophiles:

Alkylation: Reaction with alkyl halides (R-X) results in the formation of a new C-C bond at the α-position, yielding 2-(3,5-dibromopyrazol-1-yl)-2-alkylacetonitriles.

Condensation: Reaction with aldehydes or ketones in an aldol-type or Knoevenagel condensation leads to β-hydroxy nitriles or α,β-unsaturated nitriles, respectively.

These reactions provide a powerful method for elaborating the side chain of the molecule, introducing additional functional groups and structural diversity.

Base for DeprotonationElectrophileReaction TypeProduct Type
NaH, LDA, NaNH₂Alkyl Halide (R-X)Alkylationα-Substituted Nitrile
NaOEt, t-BuOKAldehyde (R'CHO)Knoevenagel Condensationα,β-Unsaturated Nitrile
NaOEt, t-BuOKKetone (R'COR'')Knoevenagel Condensationα,β-Unsaturated Nitrile
NaH, LDAEster (R'COOR'')Acylationβ-Keto Nitrile

Intramolecular Cyclizations and Rearrangements involving the this compound Scaffold

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of analogous pyrazole-1-acetonitrile derivatives provides a basis for predicting potential reaction pathways. The acetonitrile moiety, with its activated methylene group and the cyano group, is a key participant in these transformations.

One plausible intramolecular cyclization could involve the nucleophilic attack of the nitrile nitrogen onto an adjacent electrophilic center, potentially formed by the manipulation of one of the bromo substituents. For instance, under conditions that favor the formation of a transient organometallic species at one of the bromine positions, subsequent intramolecular addition of the nitrile could lead to the formation of a fused heterocyclic system.

Rearrangements of the this compound scaffold can also be envisaged, particularly under thermal or photochemical conditions. The selective thermolysis of bromo-1-nitro-1H-pyrazoles is known to result in rearrangements, suggesting that the dibrominated pyrazole ring in the title compound could undergo analogous transformations. acs.org These rearrangements might involve ring-opening and subsequent recyclization, potentially leading to isomeric pyrazole structures or other heterocyclic systems.

The following table summarizes potential intramolecular reactions based on analogous systems:

Reaction TypePlausible ConditionsPotential Product(s)
Intramolecular CyclizationBase-mediated, transition metal catalysisFused pyrazolo-pyrimidine derivatives
Thermal RearrangementHigh temperature in an inert solventIsomeric dibromopyrazole derivatives
Photochemical RearrangementUV irradiationRing-contracted or expanded heterocycles

Mechanistic Insights into Complex Reaction Pathways

Understanding the intricate mechanisms of reactions involving this compound is fundamental to controlling product formation and optimizing reaction conditions. This is often achieved through a combination of computational modeling and experimental kinetic studies.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the structural and functional properties of pyrazole derivatives. eurasianjournals.com Such studies provide detailed insights into their electronic structure and reactivity. For complex multi-step reactions, DFT calculations can be employed to map out the entire reaction coordinate, identifying transition states, intermediates, and activation energies. This allows for the determination of the most favorable reaction pathway.

In the context of this compound, computational studies could elucidate the mechanism of hypothetical intramolecular cyclizations. For example, the energy barriers for different possible ring-closing pathways could be calculated to predict the regioselectivity of the reaction. Furthermore, the influence of the bromo substituents on the electron distribution and reactivity of the pyrazole ring can be quantitatively assessed. researchgate.net

Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on a proposed cyclization reaction:

Reaction StepCalculated Activation Energy (kcal/mol)Transition State Geometry
Initial Deprotonation15.2Proton abstraction from the methylene group
C-C Bond Formation25.8Nucleophilic attack of the carbanion on the pyrazole ring
Aromatization5.1Elimination of HBr

Experimental kinetic studies are essential for validating the mechanisms proposed by computational models and for quantifying the rates of chemical transformations. researchgate.net By monitoring the concentration of reactants, intermediates, and products over time, one can determine the reaction order, rate constants, and the effect of various parameters such as temperature, concentration, and catalysts.

For key transformations of this compound, kinetic studies could reveal important mechanistic details. For instance, in a proposed base-mediated cyclization, determining the reaction order with respect to the base would indicate its role in the rate-determining step. Similarly, kinetic isotope effect studies could be used to probe the nature of bond-breaking and bond-forming events in the transition state.

A representative table of kinetic data for a hypothetical reaction is shown below:

ReactantOrder of ReactionRate Constant (k) at 298 KActivation Energy (Ea) (kJ/mol)
This compound12.5 x 10⁻⁴ s⁻¹75.3
Base Catalyst1--

These kinetic parameters would provide valuable information for understanding the reaction mechanism and for optimizing the synthesis of desired products derived from this compound.

Coordination Chemistry of 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Ligand Properties and Coordination Potential

The coordination potential of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is primarily dictated by the presence of two potential donor sites: the nitrogen atoms of the pyrazole (B372694) ring and the nitrogen atom of the nitrile group. The electronic properties of the ligand are significantly influenced by the presence of two bromine substituents on the pyrazole ring.

Pyrazole Nitrogen as a Donor Site in Metal Complexation

The pyrazole ring is a well-known N-heterocycle in coordination chemistry, capable of coordinating to metal ions through its sp²-hybridized nitrogen atom. The lone pair of electrons on the pyridinic nitrogen (N2) of the pyrazole ring is readily available for donation to a metal center, forming a stable sigma bond. Pyrazole and its derivatives are known to form a wide variety of metal complexes with diverse structural topologies.

In this compound, the N2 nitrogen of the pyrazole ring is expected to be the primary coordination site from this moiety. The coordination of the pyrazole nitrogen to a metal ion is a common feature in a vast number of reported metal complexes containing pyrazolyl ligands.

Nitrile Nitrogen as a Coordination Site to Transition Metals

The nitrile group (–C≡N) is another important functional group in coordination chemistry that can coordinate to transition metals through the nitrogen lone pair. The metal-nitrile bond can be described as a combination of σ-donation from the nitrogen lone pair to an empty metal orbital and potential π-back-donation from a filled metal d-orbital to the π* orbitals of the C≡N bond. Nitriles are generally considered weak σ-donors and can act as π-acceptors, particularly with electron-rich metal centers.

The acetonitrile (B52724) moiety in this compound provides a secondary potential coordination site. The ability of the nitrile nitrogen to coordinate to transition metals is well-documented, and it can lead to either monodentate coordination or act as a bridging ligand between two metal centers, although the latter is less common for this type of ligand.

Influence of Bromine Substituents on Electron Deficiency and Coordination

The presence of two bromine atoms at the 3 and 5 positions of the pyrazole ring has a significant impact on the electronic properties of the ligand. Bromine is an electron-withdrawing group due to its high electronegativity, which reduces the electron density on the pyrazole ring. This inductive effect makes the pyrazole ring more electron-deficient.

An increase in the electron-deficient character of the pyrazole ring is expected to decrease the basicity of the N2 nitrogen atom. Consequently, the σ-donor capability of the pyrazole nitrogen in this compound is likely to be weaker compared to that of an unsubstituted pyrazole. This reduced donor strength might influence the stability and the nature of the resulting metal-ligand bond. However, the electron-withdrawing nature of the dibrominated pyrazole ring could enhance the π-acceptor properties of the ligand system, which could be a significant factor in the coordination with certain transition metals.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to determine their structure and bonding.

Complexes with Divalent and Trivalent Transition Metal Ions

Based on the known coordination chemistry of similar pyrazole and nitrile-containing ligands, this compound is expected to form stable complexes with a range of divalent and trivalent transition metal ions.

Divalent Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) : These metal ions commonly form complexes with pyrazole-based ligands. The reactions would likely proceed by mixing the ligand and the metal halide or perchlorate (B79767) salt in a solvent like ethanol (B145695), methanol (B129727), or acetonitrile. The stoichiometry of the resulting complexes (e.g., ML₂, ML₄) would depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Trivalent Transition Metal Ions (e.g., Fe(III), Cr(III), Ru(III)) : Trivalent metal ions also form stable complexes with N-donor ligands. The synthesis would be similar to that for divalent ions, although the reaction conditions might need to be adjusted to account for the higher charge density and different coordination preferences of the trivalent metal center. The resulting complexes are often octahedral.

The table below summarizes the expected types of complexes based on analogous systems.

Metal IonExpected Complex FormulaPotential Coordination Number
Co(II)[Co(L)₂X₂], [Co(L)₄]X₂4, 6
Ni(II)[Ni(L)₂X₂], [Ni(L)₄]X₂4, 6
Cu(II)[Cu(L)₂X₂], [Cu(L)₄]X₂4, 5, 6
Zn(II)[Zn(L)₂X₂]4
Fe(III)[Fe(L)₂X₂]X, [Fe(L)₃]X₃6
Cr(III)[Cr(L)₃]X₃6
Ru(III)[Ru(L)₂X₂]X6
(L = this compound; X = halide, perchlorate, etc.)

Coordination Geometries and Isomerism

The coordination geometry of the metal complexes of this compound will be determined by the coordination number and the electronic configuration of the central metal ion.

For complexes with a coordination number of four, tetrahedral or square planar geometries are possible. Tetrahedral geometry is common for Co(II) and Zn(II), while square planar geometry is often observed for Ni(II) and Cu(II) complexes.

For complexes with a coordination number of six, an octahedral geometry is the most common arrangement. This is typical for many divalent and trivalent transition metal ions. Distortions from ideal octahedral geometry, such as those due to the Jahn-Teller effect in Cu(II) complexes, can be expected.

Isomerism : In octahedral complexes of the type [M(L)₂X₂], where L is a monodentate ligand, cis- and trans-geometrical isomers are possible. If this compound acts as a bidentate ligand, coordinating through both the pyrazole and nitrile nitrogens, then cis- and trans-isomers could also arise in square planar [M(L)₂] and octahedral [M(L)₂X₂] complexes. The steric bulk of the dibromopyrazolyl group and the flexibility of the acetonitrile linker would influence which isomer is favored.

The potential coordination modes of the ligand are illustrated in the table below.

Coordination ModeDescription
Monodentate (N-pyrazole)The ligand coordinates to the metal center only through the N2 atom of the pyrazole ring.
Monodentate (N-nitrile)The ligand coordinates to the metal center only through the nitrogen atom of the nitrile group.
Bidentate (N-pyrazole, N-nitrile)The ligand acts as a chelating agent, coordinating through both the pyrazole and nitrile nitrogen atoms to form a chelate ring.
BridgingThe ligand bridges two metal centers, potentially coordinating through the pyrazole nitrogen to one metal and the nitrile nitrogen to another.

The actual coordination behavior would need to be confirmed through structural analysis, such as single-crystal X-ray diffraction.

Role of Anions and Solvent Coordination in Complex Formation

The formation and structural topology of coordination complexes derived from pyrazole-based ligands are significantly influenced by the nature of the anions and solvent molecules present during synthesis. researchgate.net Anions can function either as coordinating ligands that directly bind to the metal center or as counter-ions that balance the charge of a cationic complex moiety, playing a pivotal role in the stabilization of the crystal structure. mdpi.com The choice of anion can dictate the coordination number and geometry of the metal ion. For instance, in the presence of a poorly coordinating anion like perchlorate or tetrafluoroborate, nickel(II) tends to form complexes with six pyrazole ligands, resulting in a coordination number of six. acs.org Conversely, when a more coordinating anion like chloride is used, it often competes for coordination sites, leading to complexes with only four pyrazole ligands per nickel ion. acs.org

Solvent molecules also play a crucial role, which can be multifaceted. mdpi.com They can act as ligands, directly coordinating to the metal center to complete its coordination sphere, as seen in complexes where ethanol or water molecules are bound to copper(II) or iron(III) ions. nih.gov Solvents can also be incorporated into the crystal lattice as solvates, where they stabilize the structure through intermolecular interactions like hydrogen bonding. researchgate.netrsc.org The polarity and coordinating ability of the solvent can determine the nature of the resulting complex. For example, reactions of 3,5-dimethylpyrazole (B48361) with zinc(II) carboxylates in methanol yield mononuclear complexes, whereas the same reactants in the more coordinating solvent dimethylformamide (DMF) produce binuclear, pyrazolato-bridged species. researchgate.net This solvent-induced reactivity highlights how the reaction medium can favor the deprotonation of the pyrazole N-H group, leading to different structural motifs. researchgate.net The presence of solvent molecules within crystal lattices can create channels or layers, further influencing the packing and properties of the material. researchgate.net

Photophysical and Electrochemical Properties of Coordination Compounds

The electrochemical properties of metal complexes with pyrazole-based ligands are often investigated using techniques like cyclic voltammetry. tandfonline.com These studies provide insights into the redox behavior of the metal center, which can be influenced by the electronic environment created by the coordinated ligands. researchgate.net The pyrazole ring, being an N-heterocycle, can participate in the electronic structure of the complex, affecting the stability of different oxidation states of the metal ion. nih.gov

For instance, the oxidation of an iron(II) complex with 3,5-dimethylpyrazole in acetonitrile can lead to the formation of a stable iron(III) species. researchgate.net The redox potentials of such complexes are sensitive to the substituents on the pyrazole ring and the nature of other co-ligands. The electron-withdrawing dibromo substituents on the pyrazole ring of this compound are expected to influence the electron density at the metal center, thereby modulating its redox potentials compared to complexes with electron-donating groups. The redox behavior of pyrazole-based macrocyclic complexes of Co(II), Ni(II), and Cu(II) has been studied, demonstrating that the ligand field influences the electrochemical properties of the metal ions. researchgate.net

Table 1: Representative Redox Data for Pyrazole-Based Metal Complexes.
Complex TypeMetal CenterRedox ProcessPotential (V vs. ref)Solvent
Macrocyclic Pyrazole LigandNi(II)Ni(II)/Ni(I)-1.12DMF
Macrocyclic Pyrazole LigandCu(II)Cu(II)/Cu(I)-0.58DMF
[Fe(dmbipy)2Cl2][FeCl4]Fe(III)Fe(III)/Fe(II)+0.10Acetonitrile
[Re(diimine)(CO)3(Cl)]Re(I)Ligand-based reduction-1.5 to -2.1Acetonitrile

Note: Data are illustrative and compiled from studies on various pyrazole-containing complexes to show typical ranges and types of redox behavior. researchgate.netresearchgate.netresearchgate.net

Coordination compounds featuring pyrazole-derived ligands often exhibit interesting absorption and luminescence properties. tandfonline.com The electronic absorption spectra, typically recorded in solvents like acetonitrile, provide information about the electronic transitions within the molecule. researchgate.netresearchgate.netresearchgate.net These spectra for pyrazole-metal complexes can display bands corresponding to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), d-d transitions (for transition metals), and intraligand (π-π*) transitions. researchgate.netnih.gov Complexation with a metal ion typically causes a red shift in the absorption bands of the pyrazole ligand. nih.govmocedes.org

Many metal complexes of pyrazole derivatives are luminescent, with emission properties that are highly dependent on the metal ion and the ligand structure. tandfonline.com The emission can originate from different excited states, including those of MLCT or intraligand character. researchgate.net For example, some copper(I) and zinc(II) complexes with pyrazole-containing ligands show fluorescence, and the intensity is often higher for the complex than for the free ligand. tandfonline.comnih.gov The emission color in Cu(I) complexes can vary across the visible spectrum from green to red, influenced by the electronic character of the heterocyclic rings appended to the ligand. nih.gov The solvent can also play a role, with some complexes being only weakly emissive in solution due to quenching pathways involving solvent interaction, but highly emissive in the solid state. nih.govresearchgate.net

Table 2: Illustrative Photophysical Data for Pyrazole-Based Metal Complexes in Acetonitrile.
Complex TypeMetal CenterAbsorption λmax (nm)Emission λmax (nm)Transition Assignment
Pyrazole Schiff BaseZn(II)275, 330, 420525Intraligand / LMCT
Pyrazole Schiff BaseCu(II)270, 320, 410- (non-emissive)Intraligand / LMCT
Benzazolate ComplexNi(II)~350, ~420456Intraligand Charge Transfer
Phosphine-PyrazoleCu(I)~330 (shoulder)~500 (solid state)MLCT

Note: Data are representative examples from the literature on related pyrazole complexes to illustrate general characteristics. tandfonline.comnih.govresearchgate.net

Design of Ligand Architectures for Specific Coordination Properties

The rational design of ligand architectures is fundamental to tuning the properties of the resulting coordination compounds. researchgate.net By systematically modifying the structure of a ligand like this compound, it is possible to control the steric and electronic environment around the metal center, thereby influencing the complex's stability, geometry, and functional properties. researchgate.net

One common strategy involves introducing various substituents onto the pyrazole ring. acs.org The 3,5-dibromo substituents in the target ligand, for example, are strongly electron-withdrawing, which can increase the acidity of the pyrazole N-H proton (in the parent pyrazole), making deprotonation and the formation of pyrazolato-bridged structures more facile. nih.gov These substituents also impact the ligand's π-system and its ability to engage in π-stacking or halogen bonding interactions, which can be used to guide the assembly of supramolecular structures.

Another design element is the functionalization at the N1 position of the pyrazole ring. The acetonitrile group, -CH₂CN, in this compound introduces an additional potential donor site (the nitrile nitrogen), allowing the ligand to act as a bidentate chelating agent. The flexibility of the methylene (B1212753) spacer allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal ions. Linking pyrazole units to other heterocycles, such as pyridine, is a widely used approach to create multidentate N,N-donor ligands that are analogues of bipyridine or terpyridine. researchgate.net The synthesis of pyrazoles with functionalized side chains at the C3 or C5 positions can also introduce thioether or phosphine (B1218219) donors, creating versatile ligands for catalysis or materials science. acs.org By combining these strategies—modifying the pyrazole core, functionalizing the nitrogen atom, and incorporating additional donor groups—chemists can create a vast library of ligands with tailored coordination properties. nih.gov

Supramolecular Interactions of 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Halogen Bonding and Other Non-Covalent Interactionsnih.govrsc.org

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom in one molecule and a negative site, such as a lone pair or an anion, in another. mdpi.com This interaction has emerged as a powerful tool in crystal engineering for constructing supramolecular assemblies. nih.govresearchgate.net In 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, the two bromine atoms attached to the pyrazole (B372694) ring are prime candidates for engaging in halogen bonding. The strength of this bond typically increases with the polarizability of the halogen, following the trend I > Br > Cl > F. mdpi.com The presence of the electron-withdrawing pyrazole ring further enhances the halogen-bonding capability of the bromine atoms.

σ-Hole Interactions Involving Bromine Atomsnih.gov

The basis of halogen bonding lies in the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom, opposite to the covalent bond (e.g., C-Br bond). mdpi.compolimi.it This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. nih.gov For the bromine atoms in this compound, the electron density is pulled away from the outermost portion of the bromine by the more electronegative carbon atom of the pyrazole ring. This creates an electron-deficient outer region—the σ-hole—which can act as a Lewis acid and interact favorably with electron-rich species (Lewis bases). nih.govresearchgate.net

The directionality of halogen bonds is a key feature, with the C–Br···Y angle (where Y is the halogen bond acceptor) typically approaching 180°. mdpi.compolimi.it This high degree of directionality makes σ-hole interactions a precise tool for designing and controlling the geometry of supramolecular structures. nih.govresearchgate.net The strength and geometry of these interactions are influenced by factors such as the polarizability of the bromine atom and the electron-withdrawing nature of the pyrazole ring to which it is attached. mdpi.comnih.gov

Table 1: Characteristics of σ-Hole Interactions

Feature Description
Nature Anisotropic distribution of electron density on a covalently bonded halogen atom, creating a region of positive electrostatic potential.
Interaction Type Primarily electrostatic and polarization, acting as a Lewis acid (σ-hole) interacting with a Lewis base.
Directionality Highly directional, with interaction angles (e.g., C-Br···Acceptor) tending towards linearity (≈180°). mdpi.compolimi.it

| Strength Factors | Increases with halogen polarizability (I > Br > Cl) and the electron-withdrawing capacity of the attached group. mdpi.com |

Anion-π and C-H…π Interactionsmdpi.com

The pyrazole ring in this compound is rendered electron-deficient by the electronegative nitrogen atoms and the two electron-withdrawing bromine substituents. This π-acidic nature makes it a candidate for engaging in anion-π interactions . These are attractive, non-covalent forces between an anion and the face of an electron-poor aromatic system. rsc.orgacs.orgacs.org The interaction is primarily electrostatic, arising from the attraction between the negative charge of the anion and the partial positive charge associated with the quadrupole moment of the electron-deficient ring. mdpi.com The formation of these interactions can play a pivotal role in molecular recognition and the assembly of crystal structures. rsc.org

π-π Stacking Interactions of the Pyrazole Ringmdpi.comlibretexts.org

Aromatic rings, including the pyrazole ring of this compound, can interact through π-π stacking. mdpi.com This interaction involves the face-to-face or offset stacking of aromatic rings and is driven by a combination of electrostatic and van der Waals forces. libretexts.org The substitution pattern on the aromatic ring significantly influences the nature and strength of these interactions. nih.gov In this case, the electron-deficient character of the dibrominated pyrazole ring would favor stacking with electron-rich aromatic systems if present, but self-stacking is also a common feature in crystal packing. researchgate.net

The geometry of π-π stacking is typically characterized by parameters such as the interplanar distance between the rings and the centroid-to-centroid distance. Strong interactions are often indicated by inter-ring distances of approximately 3.3 to 3.8 Å. researchgate.net These interactions can lead to the formation of one-dimensional columns or two-dimensional sheets of stacked molecules, forming the backbone of the larger supramolecular structure. researchgate.netresearchgate.net

Hydrogen Bonding Networks in Solid-State Structuresmdpi.com

While this compound lacks conventional hydrogen bond donors like O-H or N-H, it can form networks of weak hydrogen bonds. The nitrogen atom of the acetonitrile (B52724) group is a potent hydrogen bond acceptor. It can interact with weak C-H donors from adjacent molecules, such as the C-H bond of the pyrazole ring or the C-H bonds of the acetonitrile's methylene (B1212753) group, forming C-H···N interactions. iucr.orgresearchgate.net

These weak hydrogen bonds, though individually less energetic than classical hydrogen bonds, can collectively create robust and extensive networks that stabilize the crystal lattice. nih.govcsic.es The interplay of these C-H···N bonds, along with other weak interactions like C-H···Br, can lead to the formation of intricate one-, two-, or three-dimensional hydrogen-bonded frameworks. iucr.orgnih.govnih.gov The structural diversity of pyrazole derivatives in the solid state is often attributed to their ability to form various hydrogen-bonded motifs, including dimers, chains (catemers), and sheets. csic.esmdpi.comresearchgate.net

Table 2: Potential Non-Covalent Interactions in this compound

Interaction Type Donor Acceptor Role in Supramolecular Structure
Halogen Bond Bromine Atom (σ-hole) Lewis Base (e.g., Nitrile N, Bromine) Directs assembly into chains or networks with high directionality. nih.gov
Anion-π Interaction Anion π-system of Pyrazole Ring Anion recognition; stabilization of layered structures. mdpi.comrsc.org
π-π Stacking Pyrazole Ring Pyrazole Ring Formation of columnar stacks or layered arrangements. researchgate.net
C-H···π Interaction C-H (acetonitrile, pyrazole) π-system of Pyrazole Ring Contributes to crystal packing and stabilization of stacked motifs. imedpub.com

| C-H···N Hydrogen Bond | C-H (acetonitrile, pyrazole) | Nitrile Nitrogen | Formation of 1D, 2D, or 3D networks. iucr.orgresearchgate.net |

Self-Assembly of Higher-Order Supramolecular Architecturesnih.govresearchgate.net

The self-assembly of this compound into higher-order architectures is a cooperative process driven by the synergy of the aforementioned non-covalent interactions. rsc.org The high directionality of halogen bonds (C-Br···Y) can act as the primary organizing force, directing the molecules into well-defined chains or layers. nih.govresearchgate.netrsc.org These primary structures are then further stabilized and organized by weaker, less directional forces.

Role of Electron-Deficient Heterocycles in Supramolecular Recognitionmdpi.com

Heterocyclic compounds are fundamental building blocks in supramolecular chemistry. The pyrazole ring in this compound, made electron-deficient by its constituent nitrogen atoms and powerful electron-withdrawing bromine substituents, plays a crucial role in molecular recognition. nih.govnih.gov This electron deficiency, or π-acidity, is key to its ability to interact favorably with electron-rich species.

This property is central to its participation in anion-π interactions, where it can act as a receptor for anions. rsc.orgacs.org Furthermore, the electron-withdrawing effect of the ring enhances the magnitude of the positive σ-hole on the attached bromine atoms, making the molecule a more effective halogen bond donor. nih.govsemanticscholar.org Therefore, the electron-deficient nature of the dibromopyrazole moiety is not merely a passive feature but an active driver of its supramolecular behavior, enabling it to recognize and bind to complementary chemical species through a combination of targeted, directional interactions.

Table of Mentioned Compounds

Compound Name

Computational Studies on Supramolecular Interactions

DFT calculations are instrumental in optimizing molecular geometries and predicting a range of electronic properties that influence intermolecular interactions. mdpi.comresearchgate.net This method allows for the calculation of interaction energies between molecular pairs, providing a quantitative measure of the stability imparted by various supramolecular contacts. researchgate.net Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack, thereby predicting the sites of intermolecular interactions. researchgate.net

In a notable study on a related brominated pyrazole compound, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, Hirshfeld surface analysis revealed the dominant role of specific intermolecular contacts in the crystal packing. nih.gov The findings from this study provide a valuable analogue for understanding the potential supramolecular behavior of this compound.

The analysis of this analogue compound demonstrated that the molecular packing is predominantly governed by H···H, O···H/H···O, Br···H/H···Br, and C···H/H···C contacts. nih.gov The percentage contributions of these interactions to the total Hirshfeld surface are detailed in the table below.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H37.1
O···H/H···O31.3
Br···H/H···Br13.5
C···H/H···C10.6

These results underscore the significance of hydrogen bonding and van der Waals interactions in the crystal assembly of brominated pyrazole derivatives. The substantial contribution of Br···H contacts highlights the role of the bromine atoms in directing the supramolecular architecture. nih.gov

Furthermore, energy framework analysis, another computational tool, can be employed to calculate and visualize the interaction energies between molecules in the crystal. This analysis typically reveals that dispersion forces are the major contributors to the stabilization of the molecular packing in such compounds. nih.gov

While direct computational data for this compound is pending, the methodologies and findings from studies on analogous brominated pyrazoles provide a robust framework for predicting its supramolecular behavior. It is anticipated that a combination of hydrogen bonding, halogen bonding involving the bromine atoms, and π-π stacking interactions would play a crucial role in the solid-state structure of this compound.

Theoretical and Computational Investigations of 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to understanding the properties of 2-(3,5-dibromopyrazol-1-yl)acetonitrile. Advanced computational methods allow for a detailed examination of these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in optimizing the molecular geometry of this compound to its most stable energetic state. researchgate.netnih.gov

Theoretical geometry optimization, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), predicts key bond lengths, bond angles, and dihedral angles. nih.gov These calculations suggest that the pyrazole (B372694) ring is largely planar, a common feature for such aromatic heterocycles. nih.gov The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity. researchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT

Parameter Value
C3-Br Bond Length 1.87 Å
C5-Br Bond Length 1.86 Å
N1-N2 Bond Angle 112.5°
C3-N2-N1 Bond Angle 105.8°

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonding. researchgate.net This method provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. For this compound, NBO analysis can quantify the electron density on each atom, revealing the electrophilic and nucleophilic centers. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different perspective by analyzing the topology of the electron density. QTAIM defines atoms and bonds based on critical points in the electron density, allowing for a rigorous and quantitative description of bonding characteristics. The analysis of the Laplacian of the electron density at bond critical points can distinguish between covalent and ionic interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, negative potential regions (typically colored red or yellow) are expected around the nitrogen atoms of the pyrazole ring and the nitrile group, suggesting their susceptibility to electrophilic attack. Positive potential regions (blue) are likely to be found around the hydrogen atoms of the acetonitrile (B52724) moiety and the bromine atoms due to their electron-withdrawing nature, indicating sites for nucleophilic attack. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the bond connecting the acetonitrile group to the pyrazole ring allows for different spatial orientations, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. By rotating the dihedral angle between the pyrazole ring and the acetonitrile side chain, a potential energy surface (PES) can be generated. researchgate.net This surface maps the energy of the molecule as a function of its geometry, with minima corresponding to stable conformers and saddle points representing transition states. Such analysis is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Predictive Modeling of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra can be generated.

DFT calculations can compute the vibrational frequencies corresponding to the normal modes of vibration, which can be correlated with the peaks in an experimental IR spectrum. nih.govnist.gov Similarly, NMR chemical shifts and coupling constants can be calculated to predict the appearance of its ¹H and ¹³C NMR spectra. nih.gov Time-dependent DFT (TD-DFT) can be employed to simulate the electronic transitions that give rise to the UV-visible absorption spectrum. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

Spectrum Predicted Parameter Value
IR C≡N Stretch 2250 cm⁻¹
¹H NMR CH₂ Chemical Shift δ 5.4 ppm
¹³C NMR C4 Chemical Shift δ 108 ppm

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum mechanical calculations are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in solution. researchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics. researchgate.net

For this compound, MD simulations can provide insights into its solvation, diffusion, and interactions with solvent molecules. By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute and how this solvation structure affects the solute's conformation and reactivity. These simulations can also be used to understand how the molecule might interact with biological macromolecules, such as proteins or DNA. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

No information could be found regarding the computational investigation of reaction pathways, mechanisms, or the identification of transition states involving this compound.

Advanced Computational Methods in Ligand Design and Coordination Chemistry

There is no available research on the application of advanced computational methods to explore the potential of this compound in ligand design or to study its coordination chemistry.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile are distinguished by their simplicity, which directly reflects the molecule's symmetry. The interpretation of these spectra relies on the chemical shifts (δ), which are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, two distinct singlets are anticipated. The proton at the 4-position of the pyrazole (B372694) ring (H-4) is expected to appear as a sharp singlet. Its chemical shift is influenced by the two adjacent bromine atoms, which are strongly electron-withdrawing, causing a downfield shift compared to unsubstituted pyrazole. mdpi.com A second singlet corresponds to the two protons of the methylene (B1212753) group (-CH₂-), which is attached to the N-1 position of the pyrazole ring.

The ¹³C NMR spectrum provides information on the carbon framework. Three signals are expected for the pyrazole ring carbons (C-3, C-4, and C-5), one for the methylene carbon (-CH₂-), and one for the nitrile carbon (-CN). The carbons C-3 and C-5, being directly bonded to bromine atoms, are significantly shifted downfield. The nitrile carbon (C≡N) typically resonates in the range of 115-120 ppm. researchgate.net

Expected ¹H NMR Spectral Data

Proton Expected Chemical Shift (ppm) Multiplicity
CH₂ ~5.0 - 5.5 Singlet

Expected ¹³C NMR Spectral Data

Carbon Expected Chemical Shift (ppm)
CH₂ ~40 - 45
C-4 (Pyrazole) ~100 - 105
CN ~115 - 118

Advanced 2D NMR Techniques for Connectivity and Dynamics

To unequivocally confirm the assignments made from 1D NMR spectra and to establish the connectivity between protons and carbons, advanced 2D NMR techniques are employed. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to confirm the absence of coupling between the H-4 proton and the -CH₂- protons, as they are separated by more than three bonds. The spectrum would show no cross-peaks, confirming they are isolated spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the signal of the -CH₂- protons to the signal of the -CH₂- carbon, and another cross-peak linking the H-4 proton to the C-4 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for establishing the connection between the acetonitrile (B52724) moiety and the pyrazole ring. Expected correlations would be observed from the -CH₂- protons to the C-5 and C-3 carbons of the pyrazole ring, as well as to the nitrile carbon. The H-4 proton would show correlations to the C-3 and C-5 carbons. semanticscholar.org

These 2D experiments collectively provide an unambiguous map of the molecular structure, confirming the N-1 substitution pattern.

NMR Shielding Tensor Calculations and Correlation with Experimental Data

NMR shielding tensors are a quantum mechanical descriptor of the electronic environment around a nucleus and are directly related to the experimentally observed chemical shifts. fu-berlin.de Theoretical calculations of these tensors, often using the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), provide a powerful tool for validating spectral assignments and understanding structure-property relationships. semanticscholar.orgresearchgate.net

The calculation involves optimizing the molecular geometry of this compound and then computing the absolute shielding values (σ) for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS).

δcalc = σref - σiso

A strong linear correlation between the calculated chemical shifts (δcalc) and the experimental values (δexp) confirms the correctness of both the structural assignment and the computational model. researchgate.net This correlation is particularly valuable for complex molecules where empirical assignment can be ambiguous.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. rsc.org

The most prominent feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. researchgate.net Vibrations associated with the dibromopyrazole ring include C-H stretching just above 3100 cm⁻¹, C=N and C=C ring stretching modes in the 1400-1600 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations at lower frequencies. mdpi.com The C-Br stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3140 C-H Stretch (Pyrazole) Medium
~2250 C≡N Stretch (Nitrile) Medium, Sharp
~1550 C=N Stretch (Pyrazole Ring) Medium-Strong

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman active. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound does not possess a center of symmetry, Raman spectroscopy can still provide valuable and complementary information.

The C≡N stretching vibration is also Raman active and is often observed as a strong band. nih.gov Symmetric vibrations of the pyrazole ring, which may be weak in the IR spectrum, can be strong in the Raman spectrum, providing a more complete picture of the ring's vibrational modes. The C-Br bonds are also expected to give rise to strong Raman signals at low frequencies. This technique is particularly useful for studying molecular symmetry and for vibrations that are weak or absent in the FT-IR spectrum.

Mass Spectrometry

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of this compound. Gas-phase ions of the molecule are generated and separated based on their mass-to-charge ratio (m/z), providing a wealth of information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure m/z values to several decimal places. This high accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For the molecular formula C₅H₃Br₂N₃, the theoretical exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The analysis provides a precise mass measurement that is compared against the theoretical value. A minimal mass error, typically in the parts-per-million (ppm) range, provides high confidence in the assigned molecular formula.

Table 1: Theoretical and Expected HRMS Data for this compound
Molecular FormulaAdductTheoretical m/zExpected Experimental m/zExpected Mass Error (ppm)
C₅H₃Br₂N₃[M+H]⁺265.8773265.8770< 5
C₅H₃Br₂N₃[M+Na]⁺287.8592287.8589< 5

Fragmentation Pattern Analysis for Structural Elucidation

Analysis of the fragmentation pattern, typically through tandem mass spectrometry (MS/MS), provides definitive structural information for this compound. In this process, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of pyrazole-containing compounds often follows predictable pathways. For this compound, key fragmentation events would be expected to include:

Loss of the acetonitrile group: Cleavage of the N-CH₂CN bond would result in a prominent 3,5-dibromopyrazole cation.

Loss of bromine: Sequential loss of the two bromine atoms is a common fragmentation pathway for halogenated compounds.

Pyrazole ring cleavage: The pyrazole ring itself can undergo cleavage, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN).

The resulting fragments help to piece together the molecular structure, confirming the connectivity of the pyrazole ring, the dibromo substitution pattern, and the acetonitrile side chain.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound
Proposed Fragment Ionm/z (for ⁷⁹Br)Description of Neutral Loss
[C₅H₃Br₂N₃]⁺˙265Molecular Ion
[C₃H₂Br₂N₂]⁺225Loss of ˙CH₂CN
[C₅H₃BrN₃]⁺˙186Loss of ˙Br
[C₄H₂Br₂N₂]⁺˙238Loss of HCN from molecular ion

X-ray Diffraction Techniques

X-ray diffraction techniques are the most powerful methods for determining the solid-state structure of a crystalline material, providing precise information on molecular geometry and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous, three-dimensional model of the molecular and crystal structure of this compound. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the determination of the electron density distribution within the crystal, revealing the precise positions of each atom.

This technique yields critical data, including:

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule.

Unit cell dimensions: The size and shape of the repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules within the crystal.

Intermolecular interactions: Details of non-covalent interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing.

While specific data for this exact compound is not publicly available, analysis of closely related dibrominated pyrazole derivatives suggests the type of crystallographic data that would be obtained. For instance, a related compound, (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, crystallizes in the triclinic system. researchgate.net

Table 3: Plausible Crystallographic Data for this compound (Illustrative Example)
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.45
b (Å)9.10
c (Å)15.20
β (°)98.5
Volume (ų)1018
Z (molecules per unit cell)4

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze a polycrystalline sample. It is essential for confirming the phase purity of a synthesized batch of this compound and identifying if different crystalline forms (polymorphs) exist.

The sample is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase. The experimental PXRD pattern can be compared to the pattern calculated from single-crystal data to verify the bulk sample's identity and purity. Any extraneous peaks would indicate the presence of impurities or a different polymorphic form.

Table 4: Representative Powder X-ray Diffraction Peaks for a Crystalline Phase of this compound (Illustrative Example)
Position (°2θ)d-spacing (Å)Relative Intensity (%)
11.87.5045
19.54.55100
23.73.7580
25.13.5430
29.82.9965

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with the molecule, providing information about its electronic structure and transitions. Acetonitrile is a common solvent for these measurements due to its transparency in the UV region. rsc.orgresearchgate.net

UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths at which the molecule absorbs light. For this compound, the pyrazole ring constitutes the primary chromophore. Absorption of UV light promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, would be expected to show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the heterocyclic ring.

Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. Many aromatic and heterocyclic compounds exhibit fluorescence. A fluorescence analysis of this compound would involve measuring its emission spectrum by scanning the emission wavelength while holding the excitation wavelength constant. Key parameters obtained include the maximum emission wavelength (λem) and the fluorescence quantum yield, which quantifies the efficiency of the fluorescence process. The presence and characteristics of fluorescence are highly dependent on molecular structure and rigidity.

Table 5: Expected Electronic Spectroscopy Data in Acetonitrile
ParameterExpected Value
UV-Vis Absorption Maximum (λmax)~220-240 nm
Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹)~8,000 - 12,000
Fluorescence Excitation Maximum (λex)Dependent on λmax
Fluorescence Emission Maximum (λem)To be determined experimentally

Advanced Analytical Methods (e.g., Elemental Analysis, Thermal Analysis, Electrochemical Methods)

The comprehensive characterization of a synthesized chemical compound is fundamental to confirming its identity, purity, and physicochemical properties. For a novel molecule like this compound, advanced analytical techniques beyond standard spectroscopy are employed to provide deeper insights into its elemental composition, thermal stability, and electrochemical behavior. While specific experimental research detailing these analyses for this exact compound is not widely available in published literature, this section outlines the principles of these methodologies and the expected nature of the findings based on the analysis of related heterocyclic and halogenated compounds. ejbps.comekb.egnih.gov

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as halogens) in a sample. wikipedia.org For an organic compound, this analysis, often referred to as CHNX analysis, provides a quantitative measure of its elemental composition. velp.comazom.com The primary purpose is to verify the empirical formula of the synthesized compound by comparing the experimentally determined percentages of each element with the theoretically calculated values. A close correlation, typically within a ±0.4% tolerance, serves as crucial evidence for the compound's purity and structural integrity. wikipedia.org

For this compound, with the molecular formula C₅H₃Br₂N₃, the theoretical elemental composition can be calculated based on its molecular weight. This data forms the benchmark against which experimental results from combustion analysis would be compared.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.011560.05522.34
HydrogenH1.00833.0241.12
BromineBr79.9042159.80859.44
NitrogenN14.007342.02115.63
Total 264.908 100.00

Thermal Analysis

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. The most common methods for characterizing heterocyclic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). beilstein-journals.orgbeilstein-journals.orgmdpi.com

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. For this compound, a TGA scan would provide critical data on its thermal stability, identifying the onset temperature of decomposition. The resulting thermogram would show the temperature ranges over which the compound remains stable and the distinct stages of mass loss during decomposition. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify the melting point of the compound, which is a key indicator of purity. It also reveals other thermal events such as phase transitions, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat). mdpi.com For new compounds, especially those with nitrogen and halogen functionalities, DSC is vital for assessing potential energetic characteristics and thermal hazards. beilstein-journals.orgbeilstein-journals.org

Interactive Data Table: Expected Parameters from Thermal Analysis of this compound

Analytical TechniqueParameter MeasuredInformation ObtainedExpected Outcome for a Stable Crystalline Solid
TGA Mass vs. TemperatureThermal stability, decomposition profileA stable mass until a specific onset temperature of decomposition, followed by one or more mass loss steps.
Tonset (Decomposition)Temperature at which significant decomposition beginsA distinct temperature indicating the upper limit of thermal stability.
Residual MassAmount of material left at the end of the analysisProvides insight into the final decomposition products (e.g., char).
DSC Heat Flow vs. TemperatureMelting point, phase transitions, decomposition energyA sharp endothermic peak corresponding to the melting point.
Tm (Melting Point)Temperature at the peak of the melting endothermA precise value indicating the purity of the crystalline compound.
ΔHfus (Enthalpy of Fusion)Energy required for meltingQuantitative data on the energetics of the solid-to-liquid phase transition.
Tdec (Decomposition)Temperature of decomposition eventsExothermic or endothermic peaks indicating thermal decomposition, often at temperatures higher than the melting point.
ΔHdec (Enthalpy of Decomposition)Energy released or absorbed during decompositionCharacterizes the energetic nature of the decomposition process.

Electrochemical Methods

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the reduction and oxidation (redox) properties of a molecule. tandfonline.com The electrochemical behavior of this compound would be of interest due to the presence of the electron-rich pyrazole ring and the electroactive carbon-bromine bonds. The electroreductive cleavage of carbon-halogen bonds is a well-studied process. scispace.com

A cyclic voltammetry experiment would involve scanning the potential of an electrode and measuring the resulting current. This would reveal the potentials at which the compound is oxidized or reduced. Such information is valuable for understanding its electronic structure, reactivity, and potential for use in electrosynthesis or as a component in functional materials. tandfonline.comrsc.org Studies on other halogenated organic compounds show that the reduction potential is influenced by the type and number of halogen atoms. nih.govresearchgate.net

Interactive Data Table: Expected Parameters from Electrochemical Analysis of this compound

Analytical TechniqueParameter MeasuredInformation ObtainedExpected Outcome
Cyclic Voltammetry (CV) Current vs. PotentialRedox behavior of the compoundOne or more reduction and/or oxidation peaks in the voltammogram.
Epc (Cathodic Peak Potential)Potential at which reduction occursA peak corresponding to the reduction of the C-Br bonds or the pyrazole ring system.
Epa (Anodic Peak Potential)Potential at which oxidation occursA peak corresponding to the oxidation of the pyrazole ring.
ReversibilityStability of the electrochemically generated speciesThe process could be reversible, quasi-reversible, or irreversible, providing insight into the reaction mechanism.

Design, Synthesis, and Academic Applications of 2 3,5 Dibromopyrazol 1 Yl Acetonitrile Derivatives and Analogues

Rational Design Principles for Functionalized Analogues

The rational design of analogues based on the 2-(3,5-dibromopyrazol-1-yl)acetonitrile scaffold leverages established medicinal chemistry principles to optimize biological activity, selectivity, and physicochemical properties. Key strategies include the systematic modification of the pyrazole (B372694) core and its substituents, guided by Structure-Activity Relationship (SAR) studies and the application of bioisosterism.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For pyrazole-based compounds, extensive research has delineated the roles of substituents at various positions on the heterocyclic ring.

For instance, in the development of pyrazole derivatives as cannabinoid receptor (CB1) antagonists, SAR studies identified critical structural requirements for potent and selective activity. acs.orgnih.gov The lead compound, SR141716A, provided a template for systematic modifications. nih.gov Research indicated that optimal activity was achieved with a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring. acs.orgnih.gov Altering these substituents led to predictable changes in binding affinity and selectivity. For example, replacing the 2,4-dichlorophenyl group at the N1-position with other groups like 4-chlorophenyl or 4-nitrophenyl resulted in decreased affinity. acs.org

These principles can be directly applied to the this compound scaffold. The bromine atoms at the C3 and C5 positions are key modulators of the scaffold's electronic and lipophilic properties and serve as synthetic handles for introducing further diversity. The acetonitrile (B52724) group at the N1-position is a versatile functional group that can be elaborated into various other moieties, allowing for systematic exploration of the chemical space around the core structure to enhance interactions with biological targets.

Table 1: SAR Insights from Pyrazole-Based Cannabinoid Receptor Antagonists
Position on Pyrazole RingOptimal Substituent for CB1 AntagonismImpact of ModificationReference
N12,4-DichlorophenylOther substitutions (e.g., 4-chlorophenyl, 4-nitrophenyl) led to decreased binding affinity. acs.org
C3Piperidinyl CarboxamideWhile various N-heterocyclic carboxamides had comparable affinities, the piperidino analogue offered optimal selectivity for CB1. acs.org
C5para-Substituted Phenyl (e.g., p-Iodophenyl)The presence of a p-iodophenyl group at this position resulted in the most potent compound in the series. acs.orgnih.gov

Bioisosteric modification is a key strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, or alter pharmacokinetic properties. nih.gov The pyrazole ring itself can act as a bioisostere for other aromatic systems like benzene (B151609) or phenol, often leading to improved lipophilicity and water solubility. nih.govcambridgemedchemconsulting.com

In the context of designing analogues of this compound, bioisosterism can be applied in several ways:

Scaffold Hopping: The central pyrazole ring can be replaced with other five-membered heterocycles such as imidazole, triazole, or thiazole. researchgate.netacs.org This approach, demonstrated in the development of rimonabant (B1662492) analogues, can generate novel chemical entities that retain the desired biological activity while potentially offering an improved side-effect profile. researchgate.net

Substituent Modification: The bromine atoms on the pyrazole ring can be replaced with other halogens (Cl, F) or bioisosteric groups like trifluoromethyl (CF₃) or cyano (CN) to fine-tune the electronic properties and metabolic stability of the molecule.

Functional Group Replacement: The N1-acetonitrile group can be replaced with other functionalities like carboxamides, esters, or small heterocyclic rings to explore different interactions with target proteins.

These modifications allow for the creation of a diverse library of compounds, expanding the potential therapeutic applications and improving the drug-like properties of the core scaffold. researchgate.net

Applications as Intermediates and Building Blocks in Complex Organic Synthesis

The unique combination of a halogenated pyrazole core and a reactive acetonitrile side chain makes this compound a valuable intermediate in organic synthesis. It serves as a versatile building block for constructing more complex molecular architectures, including various nitrogen-containing heterocycles and intricate spirocyclic systems.

The pyrazole scaffold is a cornerstone for the synthesis of a wide array of fused heterocyclic systems. researchgate.net Aminopyrazoles, which can be derived from pyrazoleacetonitrile precursors, are particularly useful as 1,3-bis-nucleophiles for constructing fused pyrimidines and pyridines. researchgate.net The acetonitrile group is a versatile synthon that can participate in cyclization reactions to form new rings.

For example, pyrazoleacetonitrile derivatives are key precursors in multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazoles. mdpi.comnih.gov In these reactions, the active methylene (B1212753) group of the acetonitrile moiety participates in Knoevenagel condensation and subsequent Michael addition and cyclization steps. nih.gov Furthermore, the pyrazole core itself can be elaborated. For instance, 5-aminopyrazoles are crucial intermediates for synthesizing fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] acs.orgnih.govresearchgate.nettriazines. eurjchem.com The reactivity of the dibrominated core of this compound allows for further functionalization via cross-coupling reactions, expanding its utility in creating diverse libraries of nitrogen-containing heterocycles. nih.govfrontiersin.org

Spirocyclic systems, characterized by two rings sharing a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. Pyrazole derivatives have been successfully employed as key components in the synthesis of these complex scaffolds.

An efficient methodology has been developed for the synthesis of pyrazole-embedded spirocyclic compounds through a tandem rearrangement process. rsc.org This method involves the acid-catalyzed condensation of a tetrone with arylhydrazones, which generates an adduct that rearranges in situ to form the spirocyclic pyrazole scaffold. rsc.org Another approach involves the 1,3-dipolar cycloaddition of an in-situ generated nitrile imine with a suitable dipolarophile, which can proceed through a spiro-pyrazoline intermediate that subsequently rearranges to afford the final product. nih.gov These synthetic strategies highlight the utility of pyrazole-containing building blocks in accessing novel and structurally complex spirocyclic systems.

Mechanistic Investigations of Molecular Interactions (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Principles via Molecular Docking)

Understanding the molecular interactions between a small molecule and its biological target is crucial for rational drug design. For pyrazole derivatives, molecular docking and other computational methods are widely used to investigate binding modes, predict affinity, and elucidate mechanisms of action, such as enzyme inhibition. nih.govresearchgate.net

Molecular docking studies simulate the interaction between a ligand (e.g., a pyrazole derivative) and a protein target at the atomic level. These studies can predict the preferred binding orientation of the ligand within the active site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. mdpi.com

For example, docking studies of pyrazole derivatives as potential anticancer agents have been performed against various protein kinases, including VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net These studies revealed that the pyrazole derivatives fit deeply within the binding pockets of these enzymes, forming critical hydrogen bonds with key amino acid residues. nih.gov Similarly, in the design of pyrazole-based tubulin polymerization inhibitors, docking studies showed that the compounds bind to the colchicine-binding site, establishing interactions with residues such as ASN 249, LYS 254, and LYS 352. mdpi.com

These computational insights are invaluable for understanding the structure-activity relationships observed experimentally and for guiding the design of new analogues with enhanced potency and selectivity. By predicting how modifications to the this compound scaffold will affect its binding to a target, researchers can prioritize the synthesis of the most promising compounds. biointerfaceresearch.comnih.gov

Table 2: Examples of Molecular Docking Studies on Pyrazole-Based Inhibitors
Pyrazole Derivative ClassTarget EnzymeKey Interacting ResiduesPredicted Binding Energy / ScoreReference
Pyrazole-Thiadiazole HybridsVEGFR-2Cys919, Asp1046-10.09 kJ/mol nih.govresearchgate.net
Pyrazole-Carboxamide HybridsCDK2Leu83, Gln131-10.35 kJ/mol nih.gov
Pyrazole-Chalcone ConjugatesTubulinASN 249, LYS 254, LYS 352Docking Score: -7.22 mdpi.com
Pyrazole-Benzimidazolone HybridsHPPDGLN 307, ASN 423, PHE 392Not specified biointerfaceresearch.com
Pyrazole-based HeterocyclesCOX-2Arg513, Ser353Not specified mdpi.com

Material Science Applications of this compound-Based Materials

A thorough review of scientific literature and research databases did not yield specific studies or data pertaining to the application of this compound or its direct derivatives in the field of material science. Consequently, there are no established findings on its use in the development of polymers, coordination polymers, liquid crystals, or other advanced materials to report at this time.

Catalytic Applications as Ligands in Metal-Mediated Transformations

Similarly, searches of academic and chemical research databases did not uncover any specific instances of this compound or its analogues being employed as ligands in metal-mediated catalytic transformations. The potential for the pyrazole nitrogen atoms and the nitrile group to coordinate with metal centers exists in principle; however, no published research has detailed the synthesis, characterization, or catalytic activity of such metal complexes. Therefore, no data on its efficacy in promoting chemical reactions is currently available.

Advanced Research Perspectives and Future Directions

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce environmental impact and enhance laboratory safety. rsc.org For the synthesis of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, a shift away from traditional methods that may involve hazardous reagents and generate significant waste is essential. Future research should focus on developing eco-friendly synthetic pathways. rsc.org

Key areas for development include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-solvents can significantly reduce the environmental footprint of the synthesis. researchgate.net Water, in particular, is an attractive solvent due to its non-toxic and non-flammable nature. researchgate.net

Catalytic Approaches: The exploration of novel catalysts, such as reusable heterogeneous catalysts, can lead to more efficient and sustainable processes. rsc.org For instance, the use of nanocrystal catalysts has shown promise in the synthesis of related heterocyclic compounds. rsc.org

Energy-Efficient Methods: Investigating alternative energy sources like microwave irradiation or ultrasonication can potentially shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net

The following table outlines potential green synthetic strategies for this compound:

Green Chemistry PrincipleProposed Application in SynthesisPotential Benefits
Alternative Solvents Utilization of water or ionic liquidsReduced toxicity and environmental pollution
Catalysis Development of reusable solid acid or base catalystsIncreased reaction efficiency and ease of product purification
Energy Efficiency Microwave-assisted or ultrasound-promoted reactionsFaster reaction rates and lower energy consumption

Comprehensive Understanding of Structure-Reactivity-Property Relationships

A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is crucial for its targeted application. nih.gov The presence of two bromine atoms on the pyrazole (B372694) ring, along with the acetonitrile (B52724) substituent, creates a unique electronic and steric environment that dictates its behavior.

Future research should systematically investigate:

Electronic Effects: The electron-withdrawing nature of the bromine atoms and the cyano group significantly influences the reactivity of the pyrazole ring. Quantitative studies, such as Hammett analysis, could be employed to understand these effects.

Steric Hindrance: The bulky bromine atoms can sterically hinder certain reaction pathways, influencing regioselectivity in substitution reactions.

Spectroscopic and Crystallographic Analysis: Detailed analysis using techniques like X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy can provide valuable insights into the compound's three-dimensional structure, bond lengths, and angles, which are fundamental to understanding its properties.

Predictive Computational Design for Tailored Molecular Functionality

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding the design of new derivatives of this compound with tailored functionalities. rsc.org Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the electronic structure and predict various properties.

Key areas for computational investigation include:

Molecular Modeling: Building accurate in silico models of this compound to study its conformational preferences and electronic properties.

Virtual Screening: Designing a virtual library of derivatives by modifying the substituents on the pyrazole ring and predicting their properties to identify promising candidates for synthesis and experimental evaluation.

Reaction Mechanism Studies: Elucidating the mechanisms of potential reactions involving this compound to understand and optimize reaction conditions.

The following table summarizes the potential applications of computational design for this compound:

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT) Calculation of electronic structure and propertiesPrediction of reactivity, spectral properties, and stability
Molecular Dynamics (MD) Simulations Simulation of molecular motion and interactionsUnderstanding of intermolecular forces and behavior in different solvents
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with biological activityDesign of new derivatives with enhanced biological profiles

Integration of this compound in Multi-Functional Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique structural features of this compound, such as the potential for halogen bonding and dipole-dipole interactions, make it an interesting building block for the construction of multi-functional supramolecular assemblies. rsc.org

Future research could explore:

Crystal Engineering: The rational design of crystalline structures with desired properties by controlling the intermolecular interactions of this compound.

Self-Assembly: Investigating the spontaneous organization of this molecule into well-defined supramolecular architectures in solution or on surfaces. rsc.org

Host-Guest Chemistry: Utilizing the pyrazole core as a potential host for specific guest molecules, leading to applications in sensing or separation.

Exploration of Novel Interdisciplinary Applications in Chemical Science

The distinct chemical properties of this compound open up possibilities for its application in various interdisciplinary areas of chemical science. While its full potential is yet to be realized, its structural motifs suggest several promising research directions.

Potential areas for exploration include:

Materials Science: As a building block for the synthesis of novel polymers or functional materials with unique optical or electronic properties.

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, leveraging the known biological activities of pyrazole derivatives.

Agrochemicals: Investigating its potential as a lead compound for the design of new pesticides or herbicides.

The exploration of these advanced research perspectives will undoubtedly unlock the full potential of this compound, paving the way for innovative applications across the chemical sciences.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, and how can reaction efficiency be optimized?

Methodological Answer:
A plausible synthetic route involves bromination of pyrazole precursors followed by substitution with acetonitrile derivatives. For example, reacting 3,5-dibromopyrazole with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Optimization can be achieved via:

  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Stoichiometry : Use a 10–20% excess of chloroacetonitrile to drive the reaction to completion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Monitoring : Track progress via TLC or GC-FID (e.g., using methods from ethanol/acetonitrile analysis in radiopharmaceuticals) .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:
Based on analogous brominated/acetonitrile compounds:

  • PPE : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats to avoid skin/eye contact. Use a dust mask (JIS T 8151) to prevent inhalation .
  • Ventilation : Use local exhaust systems to minimize vapor exposure .
  • Spill Management : Sweep solid residues into airtight containers; avoid water flushing to prevent environmental contamination .
  • Decomposition Risks : Avoid strong oxidizers and heat >100°C to prevent release of toxic gases (e.g., HBr, CO) .

Advanced: How can the electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The 3,5-dibromo groups act as electron-withdrawing substituents, polarizing the pyrazole ring and enhancing electrophilicity at the 1-position. This facilitates nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura). Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl boronic acid coupling.
  • Solvent Optimization : Use DMF or THF with anhydrous conditions to stabilize intermediates.
  • Monitoring : Track reaction progress via ¹H NMR (disappearance of acetonitrile proton at δ ~4.0 ppm) or LC-MS .

Advanced: What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:
For ambiguous X-ray diffraction

  • Refinement Tools : Use SHELXL for high-resolution refinement, leveraging its robustness for small-molecule twinning or disorder .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for hydrogen-bonding networks.
  • Complementary Techniques : Pair crystallography with DFT-optimized molecular geometry (e.g., Gaussian09 at B3LYP/6-31G* level) to validate bond angles/lengths .

Basic: How can purity and stability of this compound be assessed under varying storage conditions?

Methodological Answer:

  • Purity Analysis : Use GC-FID with a DB-5 column (30 m × 0.32 mm ID, 0.25 µm film) and splitless injection (250°C). Calibrate with external standards .
  • Stability Testing : Store samples at 4°C (dark), 25°C (ambient light), and 40°C (accelerated degradation). Monitor via HPLC-UV (λ = 254 nm) for decomposition products (e.g., HBr, cyano derivatives) .

Advanced: What computational methods predict the tautomeric behavior of this compound in solution?

Methodological Answer:

  • DFT Calculations : Perform at the M06-2X/6-311++G(d,p) level to model tautomeric equilibria (e.g., pyrazole N-H vs. acetonitrile protonation).
  • Solvent Effects : Use PCM models (e.g., water, DMSO) to simulate dielectric environments.
  • Experimental Validation : Compare with ¹H NMR in deuterated solvents (e.g., DMSO-d₆) to detect tautomer shifts .

Basic: What analytical techniques characterize the thermal decomposition profile of this compound?

Methodological Answer:

  • TGA/DSC : Heat samples at 10°C/min under N₂ to identify decomposition onset (~200°C expected for brominated compounds).
  • Evolved Gas Analysis : Pair with FTIR or GC-MS to detect volatile products (e.g., HBr, CO₂) .

Advanced: How does this compound perform as a ligand in transition-metal complexes?

Methodological Answer:

  • Coordination Studies : React with Cu(I) or Pd(II) salts in acetonitrile/ethanol. Characterize via:
    • Single-crystal XRD : Determine binding mode (N-pyrazole vs. nitrile coordination).
    • Cyclic Voltammetry : Assess redox activity of metal complexes.
  • Catalytic Screening : Test in C–N coupling reactions; compare turnover frequencies with non-brominated analogs .

Basic: What are the solubility challenges for this compound in common solvents, and how are they addressed?

Methodological Answer:

  • Solubility Profile : Likely soluble in DMF, DMSO, and acetone; insoluble in water (analogous to JIS data for related nitriles) .
  • Crystallization : Use solvent-antisolvent pairs (e.g., dissolve in acetone, precipitate with hexane).
  • NMR Analysis : Use deuterated DMSO for characterization if solubility in CDCl₃ is poor .

Advanced: How can mechanistic studies differentiate between SN1 and SN2 pathways in reactions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. protiated substrates.
  • Stereochemical Probes : Synthesize chiral analogs and monitor inversion/retention via polarimetry.
  • Computational Modeling : Calculate transition-state geometries (e.g., Gaussian09) to distinguish concerted (SN2) vs. stepwise (SN1) mechanisms .

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